Domain Localization: FANCM (201-214) Maps to the Helicase ATP-Binding Domain, Not the MM2 RMI-Interaction Motif
The FANCM (201–214) peptide (GACPAAEIKCLVID) maps to residues 201–214 within the helicase ATP-binding domain (UniProt feature: residues 98–266), which is structurally and functionally distinct from the C-terminal MM2 domain that binds the RMI complex [1]. In contrast, the MM2 peptide used in RMI interaction studies (DLFSVTFDLGFC) corresponds to a region >400 residues downstream and engages RMI1/RMI2 through a hydrophobic 'knobs-into-holes' interface as shown by X-ray crystallography (PDB 4DAY; 3.3 Å resolution) [2]. These two peptides share 0% sequence identity over their 12–14 residue lengths and participate in mutually exclusive biochemical functions: helicase/ATPase activity (201–214 region) versus Bloom syndrome dissolvasome scaffolding (MM2). Users studying ATP-dependent DNA translocation or DEAH-box mutagenesis require the 201–214 region; users studying ALT telomere maintenance or FANCM-RMI disruption require the MM2 region [3].
| Evidence Dimension | Domain localization within full-length FANCM (2,048 aa) |
|---|---|
| Target Compound Data | Residues 201–214; located within helicase ATP-binding domain (98–266); contains C-terminal portion of DEAH-box motif (214–217) |
| Comparator Or Baseline | MM2 peptide (DLFSVTFDLGFC); located in C-terminal region (estimated >700); mediates RMI1/RMI2 binding (PDB 4DAY) |
| Quantified Difference | Zero sequence identity between the two 12–14-mer peptides; topological separation >400 residues; distinct functional annotations (GO:0004386 helicase activity vs. GO:0006302 double-strand break repair via Bloom syndrome complex) |
| Conditions | Domain annotation from UniProtKB/Swiss-Prot Q8IYD8; structural data from PDB 4DAY (X-ray diffraction, 3.3 Å) |
Why This Matters
Procurement of the incorrect FANCM peptide region can lead to failure in the intended biochemical assay, as the 201–214 peptide cannot functionally substitute for the MM2 domain in RMI-binding or inhibitor-displacement studies.
- [1] UniProt Consortium. Q8IYD8 · FANCM_HUMAN — Features: Domain 98–266 Helicase ATP-binding; Motif 214–217 DEAH box. View Source
- [2] Hoadley KA, Xue Y, Ling C, Takata M, Wang W, Keck JL. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome. Proc Natl Acad Sci U S A. 2012;109(12):4437-4442. PDB: 4DAY. View Source
- [3] Deans AJ, West SC. FANCM connects the genome instability disorders Bloom's Syndrome and Fanconi Anemia. Mol Cell. 2009;36(6):943-953. View Source
